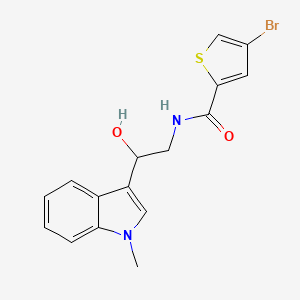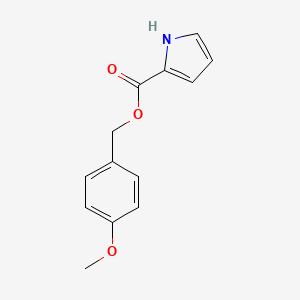
4-Methoxybenzyl 1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxybenzyl 1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C13H13NO3 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyrrole esters, which are essential building blocks for organic synthesis, has garnered more interest . A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters was reported . The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated to generate the best reaction conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C13H13NO3 . The molecular weight of the compound is 231.251.
Chemical Reactions Analysis
Pyrrole esters are particularly important in anticancer drug design because the urea moiety is capable of forming hydrogen bonds with biological receptors . The NH groups being the hydrogen bond donors, while the urea oxygen atom is the acceptor .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
A series of pyrrole-2-carboxamide derivatives, including compounds with 4-Methoxybenzyl 1H-pyrrole-2-carboxylate, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These compounds have also been screened for antifungal activity, demonstrating their potential as antibacterial agents (Mane et al., 2017).
Organic Synthesis
This compound has been involved in organic synthesis processes. For instance, it has been used in the spontaneous formation of PMB esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate, showcasing an effective method for the formation of PMB esters, particularly in the esterification of complex or sensitive substrates (Shah et al., 2014).
Oligoribonucleotides Synthesis
The compound has been applied in the synthesis of oligoribonucleotides, serving as a new protecting group for the 2′-hydroxyl group of adenosine. This use demonstrates its role in the synthesis of nucleic acid analogs and potentially in the development of therapeutic agents (Takaku & Kamaike, 1982).
Synthesis of Pyrrole Hydrazones
This compound has also been involved in the synthesis of pyrrole hydrazones, which are explored for their in vitro safety, hemocompatibility, and antioxidant activity. This indicates its relevance in pharmacological research (Tzankova et al., 2020).
Visible-Light-Mediated Synthesis
In another application, the treatment of O-(4-methoxybenzyl) oxime ether with visible-light irradiation led to the formation of pyrroline via an iminyl radical intramolecular hydroimination, indicating its use in photochemical reactions (Usami et al., 2018).
Catalytic Reactions
This compound is also used in catalytic reactions. For instance, in the synthesis of methyl 4-imidazolylpyrrole-2-carboxylates under Fe(II)/Et3N relay catalysis, it has shown potential in creating complex organic compounds (Galenko et al., 2015).
Electrochemical Studies
The compound has been included in the synthesis of symmetrically bis-4-methoxybenzyl N-substituted 1,4-diketopyrrolo[3,4-c]pyrrole derivatives. These derivatives have been studied for their ground and excited states using absorption and emission spectroscopy, as well as electrochemical methods, indicating its application in material science, particularly in organic electronics (Murphy et al., 2019).
Protection of Carboxylic Acids
This compound has been utilized for the protection of carboxylic acids as their p-methoxybenzyl esters, showcasing a method for selective protection of carboxylic acids in chemical synthesis (Wang et al., 2000).
Kinetic Studies
It has also been involved in kinetic studies, such as in the nucleophilic substitution reaction of pyridine with certain ester compounds, aiding in understanding reaction mechanisms and rates in organic chemistry (De, 2009).
Wirkmechanismus
Indole derivatives, which include compounds with a structure similar to “4-Methoxybenzyl 1H-pyrrole-2-carboxylate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)methyl 1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-6-4-10(5-7-11)9-17-13(15)12-3-2-8-14-12/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDUNCZWOOQNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2627339.png)
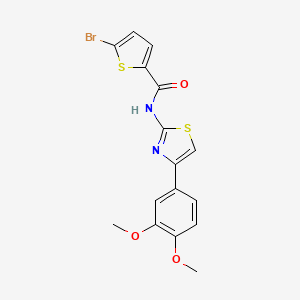
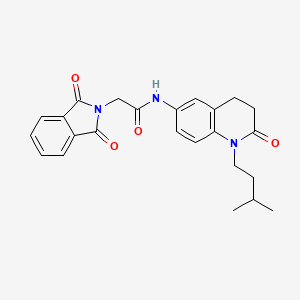
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)
![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)
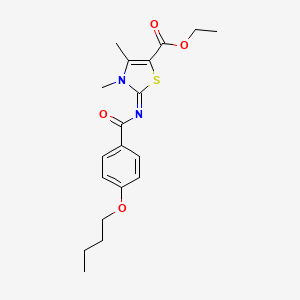
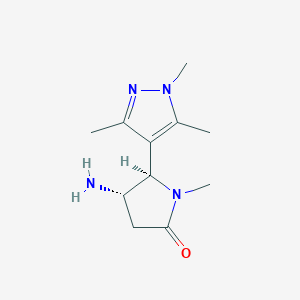
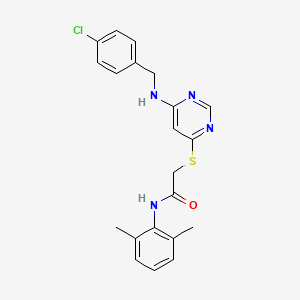
![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)
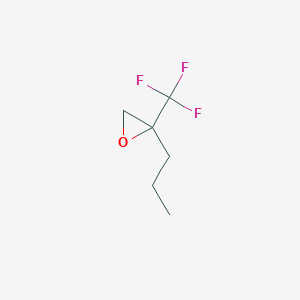
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)
![2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2627358.png)
